molecular formula C21H26N2O5S2 B13491165 N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B13491165
M. Wt: 450.6 g/mol
InChI Key: QREAKLYJSKLBIL-UHFFFAOYSA-N
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Description

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a synthetic compound of significant interest in early-stage pharmaceutical research, particularly for its potential to modulate protein-protein interactions. Its unique structural signature, featuring a benzenesulfonamide group linked to a 2-azaspiro[4.4]nonane moiety via a sulfonyl bridge, is characteristic of molecules designed for high-affinity binding to enzyme active sites. This scaffold is frequently investigated for targeting proteases and receptors within the G protein-coupled receptor (GPCR) superfamily, a class of proteins that are critical therapeutic targets for a wide range of diseases . Researchers are exploring its application in the field of immunology and inflammation, with a specific focus on the complement system. The compound shows potential as an inhibitor of complement C1s, a serine protease central to the classical complement pathway . By selectively inhibiting C1s, this compound may provide a strategic research tool for investigating and intervening in complement-mediated disorders, where uncontrolled activation of this pathway leads to tissue damage. Its mechanism is postulated to involve blocking the formation of the C3 convertase, thereby dampening the downstream inflammatory and lytic effects of complement activation, such as the generation of anaphylatoxins and the membrane attack complex . This makes it a valuable candidate for in vitro studies aimed at understanding autoimmune, neurodegenerative, and ischemic conditions driven by aberrant complement activity. Furthermore, the presence of the sulfonamide functional group is often associated with the ability to influence signaling cascades enacted by heterotrimeric GTP-binding proteins (G proteins) downstream of GPCR activation . The compound's value to researchers lies in its potential for functional selectivity, where it may be used to probe specific signaling pathways without affecting others, a concept known as agonist bias .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[5-(2-azaspiro[4.4]nonan-2-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide

InChI

InChI=1S/C21H26N2O5S2/c1-28-20-10-9-18(15-19(20)22-29(24,25)17-7-3-2-4-8-17)30(26,27)23-14-13-21(16-23)11-5-6-12-21/h2-4,7-10,15,22H,5-6,11-14,16H2,1H3

InChI Key

QREAKLYJSKLBIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCC3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Typical synthesis steps include:

For example, a related azaspiro[3.3]heptane derivative was synthesized with yields ranging from 50% to 86% using coupling reagents such as HATU, BOP, or T3P in solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) under inert atmosphere and controlled temperatures (0–80 °C).

Step Reagents/Conditions Yield Notes
Boc protection of azaspiro amine Boc2O, triethylamine, DCM, 0 °C to RT ~86% Protects amine for further reactions
Sulfonylation Sulfonyl chloride, pyridine or triethylamine, DMF, RT 50–84% Formation of sulfonamide linkage
Cyclization Acid/base catalysis, heating Variable Forms spirocyclic ring

Synthesis of 2-Methoxyphenyl Benzenesulfonamide Fragment

The aromatic fragment bearing the 2-methoxy and benzenesulfonamide substituents is typically prepared by:

  • Sulfonation of 2-methoxyaniline or related precursors.
  • Formation of benzenesulfonamide via reaction with benzenesulfonyl chloride.
  • Introduction of amino groups via reduction of nitro precursors or oxime intermediates.

A patent describes preparation of optically pure 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide via oxime formation and catalytic hydrogenation with chiral resolution steps. This approach is relevant to the preparation of the aromatic sulfonamide moiety in the target compound.

Coupling of Azaspiro Sulfonyl Intermediate with Methoxyphenyl Benzenesulfonamide

The key step involves coupling the sulfonylated azaspiro intermediate with the amino-substituted methoxyphenyl benzenesulfonamide. Typical conditions include:

  • Use of coupling reagents such as HATU, BOP, or T3P to activate carboxylic acids or sulfonyl groups.
  • Base catalysts like triethylamine or N-ethyl-N,N-diisopropylamine.
  • Solvents such as DMF or THF.
  • Reaction temperatures from 0 °C to room temperature or slightly elevated.

Yields for these coupling reactions range from 50% to over 80% depending on reagent choice and conditions.

Coupling Reagent Base Solvent Temperature Yield (%) Notes
HATU DIPEA DMF 0 °C to RT 83–84 Efficient amide bond formation
BOP DIPEA DMF RT 83 Used for sulfonamide linkage
T3P TEA DMF/EtOAc RT 50 Mild conditions, inert atmosphere

Purification and Characterization

After synthesis, purification is commonly performed by:

  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Washing with brine and drying over magnesium sulfate or sodium sulfate.
  • Chromatographic purification using preparative high-performance liquid chromatography (HPLC) with C18 columns.
  • Final product characterization by mass spectrometry (ESI-MS), nuclear magnetic resonance (NMR), and melting point analysis.

Summary Table of Key Preparation Steps

Step No. Intermediate/Reaction Reagents & Conditions Yield (%) Reference Notes
1 Azaspiro[4.4]nonane synthesis Cyclization, Boc protection 68–86 Boc protection critical for stability
2 Sulfonylation of azaspiro Sulfonyl chloride, pyridine, DMF, RT 50–84 Sulfonamide bond formation
3 Methoxyphenyl benzenesulfonamide synthesis Oxime formation, catalytic hydrogenation >90 (chiral) Chiral resolution patent method
4 Coupling of azaspiro sulfonyl and aromatic sulfonamide HATU/BOP/T3P, TEA/DIPEA, DMF, 0–25 °C 50–83 Amide bond formation optimized
5 Purification Extraction, preparative HPLC - Essential for purity and yield

Research Findings and Notes

  • The use of tert-butoxycarbonyl (Boc) protecting groups on the azaspiro amine is a recurring theme to ensure selective reactions and high yields.
  • Coupling reagents such as HATU and BOP provide efficient activation of sulfonyl or carboxyl groups for amide bond formation.
  • Reaction conditions are generally mild (0–25 °C) to avoid decomposition or racemization.
  • The aromatic methoxyphenyl benzenesulfonamide fragment can be prepared enantioselectively, which is important for biological activity.
  • Purification by preparative HPLC with C18 reverse-phase columns is standard to achieve high purity.
  • Mass spectrometry and NMR confirm the molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Modified Phenyl Substituents

Several sulfonamide derivatives share the N-(2-methoxyphenyl)benzenesulfonamide core but differ in substituents at the 4- and 5-positions of the phenyl ring. Key examples include:

Compound Name Substituents Key Properties/Activities Reference
N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide Br at C4 and C5 High-yield synthesis (92%); used as a precursor for further derivatization
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Cl at C5 Structural confirmation via crystallography; potential anticonvulsant activity
N-(5-Chloro-2-methylphenyl)benzenesulfonamide Cl at C5, CH3 at C2 Pharmaceutical intermediate; applications in medicinal chemistry

Key Observations :

  • Bromination at C4 and C5 (e.g., compound 6) enhances electrophilicity, facilitating subsequent alkylation or acylation reactions .
Spirocyclic Sulfonamide Derivatives

Compounds incorporating spirocyclic systems, such as 2-azaspiro[4.4]nonane, demonstrate distinct pharmacological profiles compared to simpler sulfonamides:

Compound Name Spirocyclic System Biological Activity Reference
N-[(2,4-Dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione 2-Azaspiro[4.4]nonane-dione GABAA receptor modulation; anticonvulsant effects
2-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione 2-Azaspiro[4.4]nonane-dione High logP (2.37) and low aqueous solubility; structural studies

Key Observations :

  • The spirocyclic framework in 2-azaspiro[4.4]nonane derivatives introduces steric constraints that may enhance receptor selectivity, as seen in GABAA modulation .
  • Substitution at the sulfonyl group (e.g., benzenesulfonamide vs. dione derivatives) significantly alters physicochemical properties, such as solubility and partition coefficients .
Functional Comparison

Physicochemical Properties :

  • Solubility: The spirocyclic target compound is expected to have lower aqueous solubility than non-spiro derivatives (e.g., logP = 2.37 for benzyloxy-spiro vs. logP < 2 for chlorinated phenyl derivatives) .
  • Synthetic Accessibility : Brominated and chlorinated phenylsulfonamides are synthesized in high yields (>90%), whereas spirocyclic systems require multi-step routes with moderate yields (50–70%) .
Table 1: Comparative Analysis of Key Compounds
Parameter Target Compound (2-Azaspiro[4.4]nonane-sulfonamide) N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide N-[(2,4-Dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-dione
Molecular Weight 503.05 g/mol 430.09 g/mol 397.29 g/mol
Biological Target Not reported (predicted: GABAA) N/A (precursor) GABAA receptors
logP Estimated >3.0 3.5 2.8
Synthetic Yield Not reported 92% 58%

Q & A

Q. Advanced

  • logP optimization : A logP of 2.5–3.5 balances membrane permeability and solubility. Tools like MarvinSuite or ACD/Labs calculate partition coefficients .
  • pKa determination : The sulfonamide group (pKa ~10) impacts ionization; use potentiometric titration or DFT-based simulations .

What strategies validate target engagement in complex biological systems?

Q. Advanced

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins, followed by pull-down assays .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for receptor-ligand interactions .

How can crystallographic data resolve conflicting NMR assignments?

Q. Advanced

  • Torsion angle validation : Overlay X-ray structures with NMR-derived NOE restraints to confirm spatial arrangements .
  • Dynamic NMR : Variable-temperature studies distinguish rotamers in flexible spirocyclic systems .

What are the implications of chiral centers in the 2-azaspiro[4.4]nonane moiety for enantioselective synthesis?

Q. Advanced

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • HPLC chiral separation : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers with >99% ee .

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